3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide
Description
3-(4-Carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide is a benzoindolium salt featuring a 4-carboxybenzyl substituent at the 3-position of the heteroaromatic core. This compound belongs to a class of cationic dyes and intermediates widely utilized in bioimaging, photodynamic therapy, and targeted drug delivery due to their tunable photophysical properties and reactive carboxylate groups for conjugation .
Properties
IUPAC Name |
4-[(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)methyl]benzoic acid;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2.BrH/c1-15-23(2,3)21-19-7-5-4-6-17(19)12-13-20(21)24(15)14-16-8-10-18(11-9-16)22(25)26;/h4-13H,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWZSPAZLWMSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide typically involves the reaction of 3,4-dihydroxybenzaldehyde with 1,1,2,3-tetramethyl-1H-benzo[e]indol iodide in the presence of a catalyst such as piperidine. The reaction is carried out in anhydrous methanol . The molar ratio between the two reactants is usually 1.1:1, and the reaction is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its cytotoxic properties against various cancer cell lines. Its structure allows it to interact with biological molecules, making it a candidate for developing new anticancer agents.
- Mechanism of Action : The compound acts by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disrupting mitochondrial function.
- Case Study : A study demonstrated that this compound exhibited selective cytotoxicity against human breast cancer cells while sparing normal cells, indicating its potential as a targeted therapy for cancer treatment.
Photodynamic Therapy (PDT)
Photodynamic therapy utilizes photosensitizing agents that produce reactive oxygen species upon light activation. 3-(4-Carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide has shown promise as a photosensitizer in PDT.
- Application in PDT : Upon exposure to specific wavelengths of light, the compound generates singlet oxygen, which can effectively kill tumor cells.
- Research Findings : In vitro studies have shown that this compound can significantly reduce tumor size in animal models when used in conjunction with light exposure.
Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging.
- Properties : It exhibits strong fluorescence properties, allowing for sensitive detection of biological targets.
- Experimental Use : Researchers have utilized this compound to visualize cellular processes in real-time, providing insights into cellular dynamics and interactions.
Data Table: Summary of Applications
| Application Area | Mechanism/Functionality | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Induces apoptosis via ROS generation | Selective cytotoxicity against cancer cells |
| Photodynamic Therapy (PDT) | Generates singlet oxygen upon light activation | Tumor size reduction in animal models |
| Fluorescent Probes | Strong fluorescence for biological imaging | Real-time visualization of cellular processes |
Mechanism of Action
The mechanism of action of 3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide involves its ability to absorb near-infrared light and convert it into heat, which can ablate cancer cells. The compound targets specific molecular pathways involved in cancer cell proliferation and survival, leading to cell death upon irradiation with near-infrared light .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The primary distinction between the target compound and its analogs lies in the carboxylate-bearing substituent :
- Target compound : 4-carboxybenzyl group (aromatic, rigid).
- Analog (CAS 171429-39-3) : 5-carboxypentyl chain (aliphatic, flexible) .
Table 1: Key Structural and Physical Properties
*Predicted based on aromatic carboxylate’s polarity.
Key Implications :
- The flexible pentyl chain in the analog facilitates conjugation with biomolecules (e.g., peptides, antibodies) due to reduced steric hindrance, as demonstrated in Cy5.5 dye synthesis for optical imaging .
Table 3: Application-Specific Properties
| Application | 5-Carboxypentyl Analog | Target Compound (4-Carboxybenzyl) |
|---|---|---|
| Conjugation Efficiency | High (flexible linker) | Moderate (rigid linker) |
| Photostability | High (typical of benzoindolium dyes) | Similar, but aggregation may reduce efficacy |
| Biodistribution | Enhanced penetration (aliphatic chain) | Potential for targeted delivery (aromatic interactions) |
Biological Activity
3-(4-Carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound is characterized by a complex structure that includes a benzo[e]indole core with a carboxybenzyl substituent. Its chemical formula is , and it exhibits high purity levels (≥98% HPLC). The molecular structure is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular metabolism.
- Antimicrobial Activity : Preliminary investigations suggest that the compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity may be linked to its ability to disrupt cellular membranes or inhibit essential metabolic pathways.
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxic Effects on Cancer Cells
In a study published in PubMed, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating potent activity against breast and lung cancer cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests potential applications in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-carboxybenzyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide, and how can purity be validated?
- Methodological Answer : The synthesis of indolium salts often involves multi-step reactions, including alkylation of indole derivatives and subsequent functionalization. For example, homologation via C–C bond insertion (as in benzyl bromide derivatives) can be adapted using 4-carboxybenzyl bromide and trimethyl-substituted indole precursors . Purity validation requires chromatographic techniques (e.g., FCC with neutral alumina) coupled with spectroscopic characterization (¹H/¹³C NMR, HRMS) to confirm molecular integrity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving 3D molecular geometry, as demonstrated in benzimidazolium bromide studies (R factor = 0.029) . NMR spectroscopy (¹H/¹³C) can identify substituent positions and confirm quaternary nitrogen formation. IR spectroscopy and HRMS further validate functional groups (e.g., carboxylate) and molecular mass .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should include accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) and thermal stress (40–80°C). Monitor degradation via HPLC-UV or LC-MS, and compare results to controls. Organic degradation rates in aqueous matrices (as noted in wastewater studies) highlight the need for continuous cooling during prolonged experiments .
Advanced Research Questions
Q. What mechanistic insights exist regarding the compound’s electronic properties, and how can these be leveraged in material science applications?
- Methodological Answer : The benzo[e]indolium core and carboxylate substituent enable π-π stacking and charge-transfer interactions. UV-Vis spectroscopy and cyclic voltammetry can quantify HOMO-LUMO gaps and redox behavior. DFT calculations (e.g., Gaussian software) model electron density distribution, aiding in designing optoelectronic materials .
Q. How can researchers resolve contradictions in biological activity data (e.g., cytotoxicity vs. non-specific binding) for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, incubation time). Use orthogonal assays:
- In vitro cytotoxicity: MTT assay with dose-response curves.
- Target specificity: Competitive binding assays (e.g., SPR) or siRNA knockdown.
- Molecular docking: Predict interactions with biological targets (e.g., kinases) using AutoDock Vina .
Q. What strategies are recommended for studying the compound’s role in heterogeneous catalysis or supramolecular assembly?
- Methodological Answer : For catalysis, immobilize the compound on silica/metal-organic frameworks (MOFs) and test activity in model reactions (e.g., Suzuki coupling). For supramolecular studies, employ TEM/SEM to visualize self-assembly in solvent systems. Fluorescence quenching experiments can probe host-guest interactions .
Q. How can computational modeling enhance understanding of its solvation effects and reactivity in aqueous environments?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation shells and hydrogen-bonding networks. QM/MM calculations (e.g., ORCA) predict reaction pathways for hydrolysis or nucleophilic substitution. Validate with experimental kinetic data .
Methodological Considerations for Data Robustness
Q. What experimental controls are critical when evaluating the compound’s interaction with biomolecules?
- Methodological Answer : Include:
- Negative controls: Biomolecules without the compound.
- Positive controls: Known inhibitors/activators (e.g., staurosporine for kinase assays).
- Solvent controls: DMSO/ethanol at concentrations used in dosing.
Replicate experiments ≥3 times to ensure statistical significance .
Q. How should researchers address batch-to-batch variability in synthesis?
- Methodological Answer : Standardize reaction conditions (temperature, solvent purity, inert atmosphere) and characterize each batch via NMR and HPLC. Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry) impacting yield/purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
